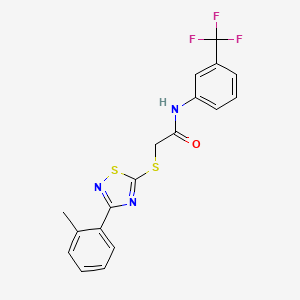![molecular formula C25H29N3O6S B2397928 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 851404-23-4](/img/structure/B2397928.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound that contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinolines have a wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are several methods for the synthesis of quinoline derivatives, including the reaction of anilines with malonic acid equivalents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide and its derivatives have been explored for their antimicrobial properties. Research has shown the synthesis of similar quinoline and piperidine derivatives with significant antimicrobial activities. For instance, studies have demonstrated that certain piperidine derivatives linked with quinoline rings exhibit promising antibacterial and antifungal properties against various pathogens including Staphylococcus aureus and Escherichia coli (Patel, Patel, Kumari, & Patel, 2012); (Srinivasan, Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Antihypertensive Potential
Quinoline and piperidine derivatives have been studied for their potential antihypertensive effects. Research indicates that some of these compounds, especially those with a quinazoline ring system, have shown promising results in reducing blood pressure in hypertensive models (Takai et al., 1986).
Cancer Research
Some derivatives of quinoline and piperidine have been investigated for their anti-cancer properties. For example, certain indenoquinoline derivatives, structurally related to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide, have shown inhibitory effects on topoisomerases, which are enzymes involved in DNA replication, and have demonstrated potential as anti-tumor agents (Tseng et al., 2013).
Neurotropic and Psychotropic Properties
Research has explored the neurotropic and psychotropic effects of quinoline derivatives. Some studies have identified compounds with sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, highlighting their potential in psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Activity in Quinolone Derivatives
Studies on various quinolone derivatives, including those structurally similar to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide, have demonstrated significant antibacterial activity. This includes activity against a range of Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections (Foroumadi et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-33-21-10-11-22(34-2)23-20(21)16-18(25(30)27-23)12-13-26-24(29)17-6-8-19(9-7-17)35(31,32)28-14-4-3-5-15-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFBFSWOPZBGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

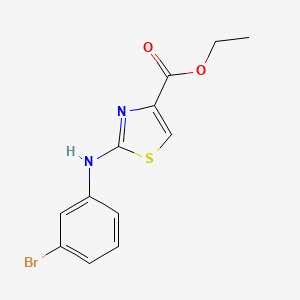
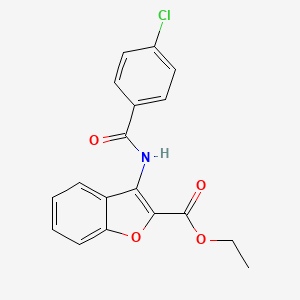
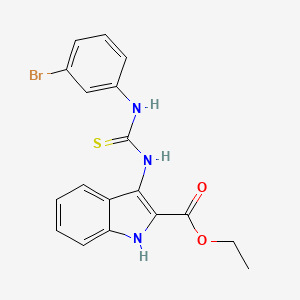
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
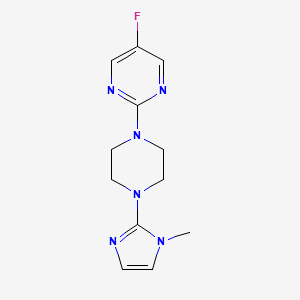
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
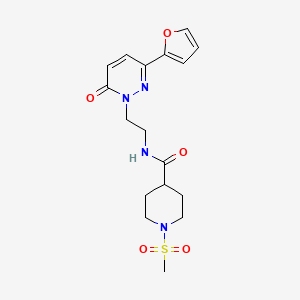
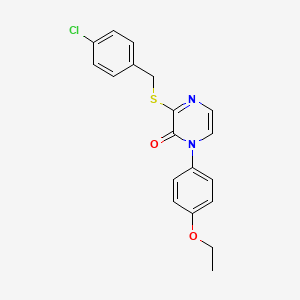
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
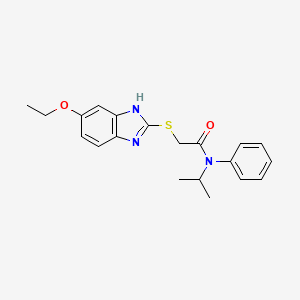
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
